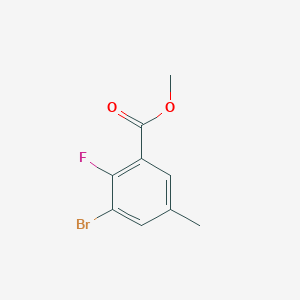

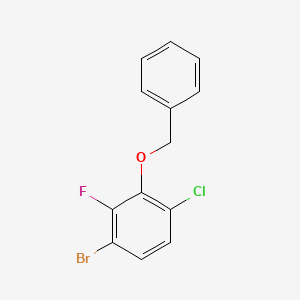

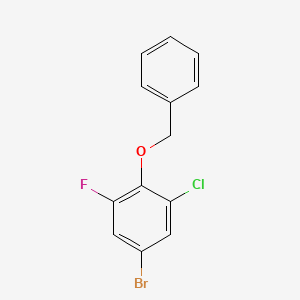

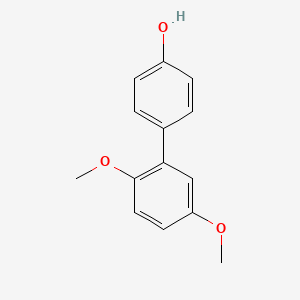

2-(Benzyloxy)-5-bromo-1-chloro-3-fluorobenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

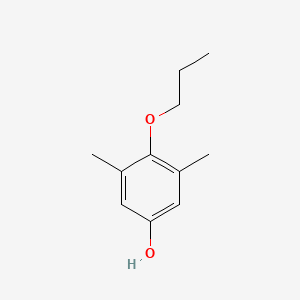

Benzyloxy compounds are organic compounds containing a phenoxy group attached to a benzyl group . They are used in various chemical reactions, including Suzuki–Miyaura coupling .

Synthesis Analysis

The synthesis of benzyloxy compounds often involves the reaction of a benzyl alcohol with a suitable electrophile . For example, 2-benzyloxypyridine can be synthesized from benzyl alcohol and 2-chloropyridine .Molecular Structure Analysis

The molecular structure of benzyloxy compounds can be analyzed using various spectroscopic techniques such as NMR, FT-IR, and UV-Vis . The exact structure would depend on the specific substituents on the benzene ring.Chemical Reactions Analysis

Benzyloxy compounds can participate in various chemical reactions. For example, they can undergo Suzuki–Miyaura coupling, a widely-used carbon-carbon bond-forming reaction . They can also undergo oxidation and reduction reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of benzyloxy compounds depend on their specific structure. For example, 2-benzyloxy phenol has a molecular weight of 200.233 Da and is a solid at room temperature .科学的研究の応用

Fluorination Techniques

The fluorination of aromatic compounds, including those similar to 2-(benzyloxy)-5-bromo-1-chloro-3-fluorobenzene, has been extensively researched. Techniques utilizing xenon difluoride (XeF2) in the presence of boron trifluoride etherate (BF3•Et2O) have been developed for the efficient fluorination of benzene derivatives. This method provides a pathway for the synthesis of fluorobenzene and its derivatives, highlighting the significance of halogenated compounds in chemical synthesis and their potential applications in developing new materials or pharmaceuticals (Fedorov et al., 2015).

Cobalt-Catalysed Carbonylation

The cobalt-catalysed methoxycarbonylation process is another significant application involving halogenated compounds like this compound. This process emphasizes the chemoselectivity and regio-selectivity of carbonylation reactions involving polysubstituted halobenzenes. Such reactions facilitate the synthesis of various fluorobenzoic acid derivatives from readily available materials, offering a versatile method for producing complex organic compounds with potential industrial and pharmaceutical applications (Boyarskiy et al., 2010).

Synthesis of Heterocyclic Compounds

The synthesis of 10-aryl- and 10-(arylmethyl)acridin-9(10H)-ones via the reaction of (2-fluorophenyl)(2-halophenyl)methanones with benzenamines and arylmethanamines represents an innovative application of halogenated benzene derivatives. This method enables the efficient creation of complex heterocyclic compounds, which could have significant implications in the development of new drugs and materials (Kobayashi et al., 2013).

Vibrational Spectroscopy Studies

Studies on the vibrational spectroscopy of compounds similar to this compound provide insights into their structural and electronic characteristics. For instance, the investigation of 2-chloro-1,3-dibromo-5-fluorobenzene through FTIR and Raman spectroscopy offers valuable data on the in-plane and out-of-plane vibrations, aiding in the understanding of the physical and chemical properties of these compounds (Ilango et al., 2008).

作用機序

Safety and Hazards

特性

IUPAC Name |

5-bromo-1-chloro-3-fluoro-2-phenylmethoxybenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrClFO/c14-10-6-11(15)13(12(16)7-10)17-8-9-4-2-1-3-5-9/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHGMVVLLBKLFGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrClFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Isopropenyl-1,4-dioxaspiro[4.5]decane](/img/structure/B6307773.png)